Superior Phototransformation Rate Compared to Brominated and Chlorinated Analogs
In a comparative study of photolytic dehalogenation under natural sunlight irradiation, 3,5-diiodo-4-hydroxybenzaldehyde exhibited a significantly higher phototransformation rate than its bromo and chloro analogs [1]. This data confirms a clear structure-activity relationship where the iodo-substituted compound is the most photolabile within the 3,5-dihalo-4-hydroxybenzaldehyde series, which is critical for predicting its environmental persistence.
| Evidence Dimension | Phototransformation Rate (Relative Order) |
|---|---|
| Target Compound Data | 3,5-Diiodo-4-hydroxybenzaldehyde (Highest rate in group) |
| Comparator Or Baseline | 3,5-Dibromo-4-hydroxybenzaldehyde (Intermediate rate) and 3,5-Dichloro-4-hydroxybenzaldehyde (Lowest rate) |
| Quantified Difference | Rank order: Iodo > Bromo > Chloro |
| Conditions | Natural sunlight irradiation in aqueous solution. |
Why This Matters
This relative instability under light is a critical selection criterion for environmental fate studies where the compound's persistence is a key variable, or for synthetic applications requiring light-sensitive handles.
- [1] Abusallout, I.; Hua, G. Photolytic dehalogenation of disinfection byproducts in water by natural sunlight irradiation. Chemosphere 2016, 159, 184-192. View Source
